1-(2-(Trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H9F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromothiophenol with trifluoromethyl iodide in the presence of a base, followed by coupling with a propan-2-one derivative under appropriate conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the sulfur atom, which can affect its chemical reactivity and biological activity.
1-(2-(Trifluoromethylthio)phenyl)ethanone: Similar structure but with a shorter carbon chain, which can influence its physical properties and applications.
Uniqueness
1-(2-(Trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the trifluoromethylthio group and the propan-2-one moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9F3OS |
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Molecular Weight |
234.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)6-8-4-2-3-5-9(8)15-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
JWEBBJPBFSAKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
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